
1-(2-异氰酸乙基)-4-(三氟甲氧基)苯
描述
科学研究应用
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene typically involves the reaction of an appropriate precursor with phosgene or a phosgene equivalent. One common method involves the reaction of 1-(2-Aminoethyl)-4-(trifluoromethoxy)benzene with phosgene under controlled conditions to yield the desired isocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene may involve the use of continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for obtaining high yields and purity of the final product.
化学反应分析
Types of Reactions
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water to form corresponding amines and carbon dioxide.
Addition Reactions: Reaction with alcohols to form urethanes.
Substitution Reactions: Reaction with nucleophiles such as amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.
Addition Reactions: Alcohols are used as reagents, and the reaction is often catalyzed by acids or bases.
Substitution Reactions: Amines are used as nucleophiles, and the reaction can be carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Hydrolysis: Corresponding amines and carbon dioxide.
Addition Reactions: Urethanes.
Substitution Reactions: Ureas.
作用机制
The mechanism of action of 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group (-N=C=O). This group can react with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, urethanes, and amines, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
- 1-(2-Isocyanatoethyl)-4-methoxybenzene
- 1-(2-Isocyanatoethyl)-4-chlorobenzene
- 1-(2-Isocyanatoethyl)-4-fluorobenzene
Uniqueness
1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
1-(2-isocyanatoethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-9-3-1-8(2-4-9)5-6-14-7-15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZPBBBYFOWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)
![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)
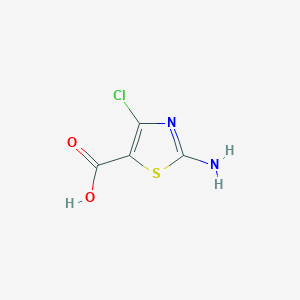

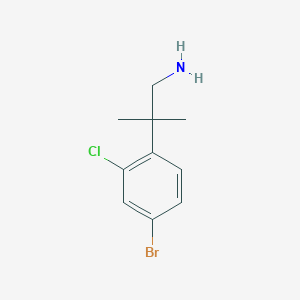
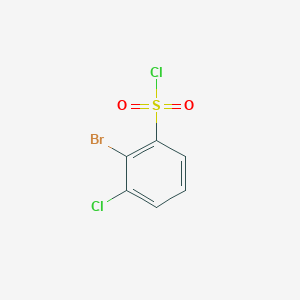
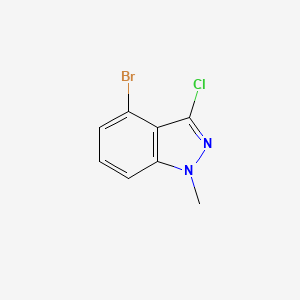


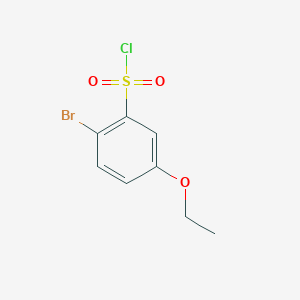
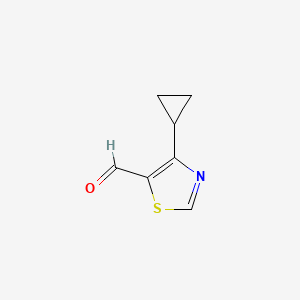
![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)
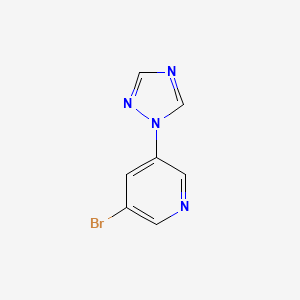
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)
